molecular formula C12H12O3 B12930352 Spiro[chromane-4,1'-cyclopropane]-8-carboxylic acid

Spiro[chromane-4,1'-cyclopropane]-8-carboxylic acid

Cat. No.: B12930352
M. Wt: 204.22 g/mol
InChI Key: PGZBGDYHEHZZRX-UHFFFAOYSA-N
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Description

Spiro[chromane-4,1’-cyclopropane]-8-carboxylic acid is a spirocyclic compound that features a unique structure where a chromane ring is fused to a cyclopropane ring at a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[chromane-4,1’-cyclopropane]-8-carboxylic acid typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the Corey–Chaykovsky reaction, where a cyclopropane ring is formed by the reaction of a carbonyl compound with a sulfonium ylide . Another approach involves the photochemical [1+2] cycloaddition of olefins with carbenes .

Industrial Production Methods

Industrial production of spiro[chromane-4,1’-cyclopropane]-8-carboxylic acid may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[chromane-4,1’-cyclopropane]-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of spiro[chromane-4,1’-cyclopropane]-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[chromane-4,1’-cyclopropane]-8-carboxylic acid is unique due to its specific combination of a chromane ring and a cyclopropane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

spiro[2,3-dihydrochromene-4,1'-cyclopropane]-8-carboxylic acid

InChI

InChI=1S/C12H12O3/c13-11(14)8-2-1-3-9-10(8)15-7-6-12(9)4-5-12/h1-3H,4-7H2,(H,13,14)

InChI Key

PGZBGDYHEHZZRX-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCOC3=C(C=CC=C23)C(=O)O

Origin of Product

United States

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